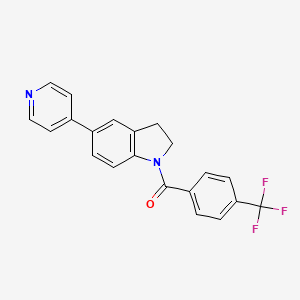

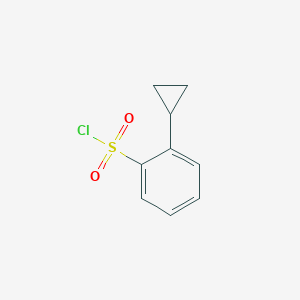

![molecular formula C25H21N4NaO5S2 B2806786 sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate CAS No. 474881-38-4](/img/structure/B2806786.png)

sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain several structural components, including a benzo[de]isoquinoline-1,3-dione system , a thiadiazole ring, and a benzenesulfonate group. Benzo[de]isoquinoline-1,3-dione derivatives are known to exhibit high chemosensor selectivity in the determination of anions .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzo[de]isoquinoline-1,3-dione derivatives can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups can lead to imines, amines, thioureas, and hydrazones .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

Sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate is a compound that can be related to research on the synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones, which are potential anticonvulsant agents. These compounds are synthesized via condensation processes and screened for their anticonvulsant activity, compared with standard drugs such as phenytoin sodium, lamotrigine, and sodium valproate. This highlights the compound's relevance in the development of potential therapeutic agents for the management of seizure disorders (Archana., V. K. Srivastava, & Ashok Kumar, 2002).

Chemosensors

Research into 1,8-naphthalimide derivatives, which share a structural resemblance with the compound , has demonstrated their application as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These chemosensors exploit the ability of fluoride ions to deprotonate the hydrazone moiety, leading to observable color changes. This property is particularly valuable for environmental monitoring and analytical chemistry applications (Liang Zhang, Feng Zhang, L. Ding, & Junkuo Gao, 2020).

Photosensitizers for Photodynamic Therapy

A study on zinc phthalocyanine derivatives, which are structurally related to sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate, has revealed their high singlet oxygen quantum yield. These compounds are synthesized and characterized for their application as photosensitizers in photodynamic therapy, a treatment modality for cancer. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them potent candidates for therapeutic applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antiproliferative-Antimicrobial Properties

The core structure of 1,3,4-thiadiazole, related to the compound , has been explored for its pharmacological significance, particularly in synthesizing Schiff bases to investigate biological activities. These compounds have shown potential in DNA protection against oxidative damage and antimicrobial activity against various pathogens. This underlines the broader scope of research applications for sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate in developing new therapeutic agents (M. Gür, S. Yerlikaya, Nesrin Şener, et al., 2020).

Gel Formation and Molecular Aggregation

Research into the solvation and reaction paths of imide derivatives, including compounds with structural similarities to sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate, has shown that these compounds can form gels in mixed solvents. This property is of interest for materials science, particularly in the design and development of new materials with specific mechanical and chemical properties (D. Singh & J. Baruah, 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-thiadiazol-2-yl]amino]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O5S2.Na/c30-23-19-8-4-6-16-7-5-9-20(22(16)19)24(31)29(23)15-3-1-2-10-21-27-28-25(35-21)26-17-11-13-18(14-12-17)36(32,33)34;/h4-9,11-14H,1-3,10,15H2,(H,26,28)(H,32,33,34);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLKOIDGTSCDID-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC4=NN=C(S4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N4NaO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)

![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2806705.png)

![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid](/img/structure/B2806708.png)

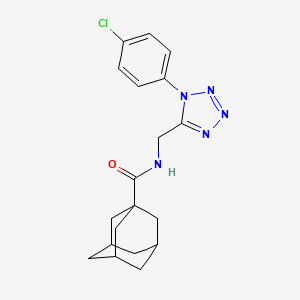

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2806709.png)

![2-(3-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2806713.png)

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/no-structure.png)

![3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2806717.png)

![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2806724.png)